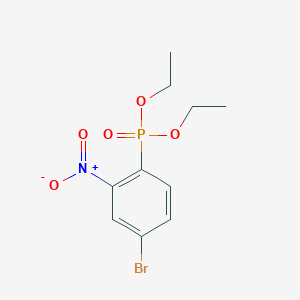
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid typically involves the cyclization of 1,2-aromatic diamines with carboxylic acids. One common method is the reaction of 4-nitro-1,2-phenylenediamine with 5-bromoisatoic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet synthesis has also been explored, where reactions are accelerated in electrostatically charged microdroplets, significantly reducing reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-amino-4-nitrobenzimidazole-2-carboxylic Acid.
Oxidation: Formation of oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to naturally occurring nucleotides.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as dyes for solar cells and other optical applications
Wirkmechanismus
The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-nitrobenzimidazole
- 4-Nitrobenzimidazole-2-carboxylic Acid
- 5-Chloro-4-nitrobenzimidazole-2-carboxylic Acid
Uniqueness
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H4BrN3O4 |
|---|---|
Molekulargewicht |
286.04 g/mol |
IUPAC-Name |
5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
InChI-Schlüssel |
BVVVNAPFGUKNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)





